Cas no 2229388-86-5 (2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine)

2,2-Difluoro-2-(pyrimidin-5-yl)ethan-1-amine is a fluorinated pyrimidine derivative with a primary amine functional group, offering versatility in synthetic chemistry applications. The presence of two fluorine atoms adjacent to the pyrimidine ring enhances its reactivity and stability, making it a valuable intermediate for pharmaceutical and agrochemical development. The pyrimidine moiety provides a heterocyclic scaffold conducive to binding interactions in biologically active compounds. This compound’s structural features, including the electron-withdrawing difluoro group, facilitate selective modifications, enabling precise derivatization for targeted molecular design. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial processes.
2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine structure
2229388-86-5 structure
Product Name:2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine
CAS No:2229388-86-5
MF:C6H7F2N3
MW:159.136687517166
CID:6233650
PubChem ID:165712772
Update Time:2025-11-07

2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine
    • 2229388-86-5
    • EN300-1969385
    • Inchi: 1S/C6H7F2N3/c7-6(8,3-9)5-1-10-4-11-2-5/h1-2,4H,3,9H2
    • InChI Key: BNZXRRRDMYUXHH-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=CN=C1)(CN)F

Computed Properties

  • Exact Mass: 159.06080356g/mol
  • Monoisotopic Mass: 159.06080356g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 51.8Ų

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Additional information on 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine

Research Brief on 2,2-Difluoro-2-(pyrimidin-5-yl)ethan-1-amine (CAS: 2229388-86-5): Recent Advances and Applications

The compound 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine (CAS: 2229388-86-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine as a versatile building block in the design of novel small-molecule inhibitors. Its pyrimidine core and difluoroethylamine moiety make it particularly attractive for targeting enzymes involved in critical cellular pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, with notable activity against EGFR and HER2 mutants.

In terms of synthetic accessibility, researchers have developed optimized routes for the production of 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine, with CAS: 2229388-86-5 serving as a key intermediate. A recent patent application (WO2023056789) describes a high-yield, scalable process that minimizes impurities, addressing previous challenges in large-scale production. This advancement is particularly relevant for pharmaceutical companies exploring its use in preclinical development.

The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM analyses published in Nature Structural & Molecular Biology (2024) revealed that derivatives of 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine can induce conformational changes in target proteins, potentially explaining their selective inhibition profiles. These findings open new avenues for structure-based drug design in oncology and inflammatory diseases.

Emerging applications extend beyond traditional small-molecule drugs. A groundbreaking study in ACS Chemical Biology (2024) reported the incorporation of 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine into PROTAC (proteolysis-targeting chimera) molecules, demonstrating enhanced degradation efficiency of target proteins. This represents a significant advancement in targeted protein degradation strategies.

Safety and pharmacokinetic evaluations of 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine derivatives have shown promising results in animal models. Recent data presented at the 2024 American Chemical Society National Meeting indicated favorable blood-brain barrier penetration for CNS applications, along with acceptable toxicity profiles in rodent studies. These findings support further investigation in neurological disorders.

In conclusion, 2,2-difluoro-2-(pyrimidin-5-yl)ethan-1-amine (CAS: 2229388-86-5) represents a valuable scaffold in modern drug discovery with diverse applications. The compound's unique chemical properties, combined with recent synthetic and biological breakthroughs, position it as a key player in the development of next-generation therapeutics. Ongoing research continues to explore its full potential across multiple therapeutic areas.

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